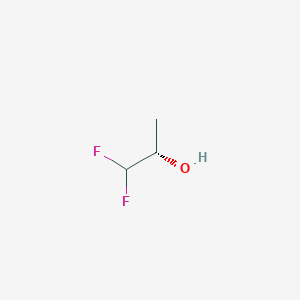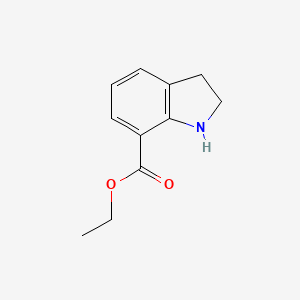
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a triazole ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides suggests a scalable approach for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of N-protected β-aminoalcohol by potassium permanganate.
Substitution: The nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and aminoguanidine hydrochloride for substitution reactions . Microwave irradiation is often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and other triazole-fused heterocycles .
Applications De Recherche Scientifique
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes . The exact molecular pathways and targets are still under investigation, but its ability to interact with these enzymes suggests potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride .
Uniqueness
What sets 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride apart is its unique combination of an amino group, a triazole ring, and a propanoic acid moiety. This structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H9ClN4O2 |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-3(5(10)11)1-4-7-2-8-9-4;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);1H |
Clé InChI |
FLLXZQKPJMRHHK-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)

![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)

![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)

